N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-16(2,3)15(20)17-9-10-19-12-14(11-18-19)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXMKOFBLHCAMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Substitution with a phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation or alkylation reaction.
Attachment of the ethyl chain: This step involves the alkylation of the pyrazole ring with an ethyl halide.
Formation of the pivalamide moiety: The final step involves the reaction of the ethyl-substituted pyrazole with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide features a pyrazole ring with a phenyl substituent and an ethyl chain linked to a pivalamide moiety. The molecular formula is CHNO, and it is identified by the CAS number 2034377-13-2. The presence of the pivalamide group contributes to its steric and electronic properties, making it a subject of interest in drug development and materials science.
Potential Therapeutic Uses
Research has indicated that this compound may exhibit significant biological activity, particularly in the following areas:
- Neurological Disorders : Preliminary studies suggest that compounds with similar structures can inhibit enzymes related to neurological conditions, indicating potential for treating disorders such as Alzheimer's disease.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been investigated, with early findings suggesting it may inhibit pro-inflammatory cytokines.
- Antimicrobial Activity : Studies have explored its effects against various pathogens, showing promise as an antibacterial agent.
Case Study: Enzyme Inhibition
A systematic study evaluated the enzyme inhibition capabilities of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound demonstrated substantial inhibition rates, comparable to known inhibitors, suggesting its potential as a lead compound for further drug development targeting cholinergic pathways.
Materials Science Applications
The unique structural properties of this compound also make it suitable for applications in materials science:
- Organic Semiconductors : Its electronic properties are being explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs).
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide | Acetamide instead of pivalamide | Less steric hindrance |
| N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide | Benzamide instead of pivalamide | Different electronic properties |
| N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propionamide | Propionamide instead of pivalamide | Varying chain length affects reactivity |
The structural differences highlight how the pivalamide moiety enhances steric bulk and electronic characteristics, potentially influencing reactivity and biological interactions.
Mechanism of Action
The mechanism of action of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and phenyl group contribute to the compound’s binding affinity and specificity. The ethyl chain and pivalamide moiety may influence the compound’s solubility and bioavailability. Detailed studies on the molecular pathways involved are necessary to fully understand its effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide with structurally related compounds, emphasizing differences in heterocyclic cores, substituents, and functional groups.
Structural and Functional Comparisons
Key Observations:
Heterocyclic Core Differences The target compound’s pyrazole ring (two adjacent nitrogens) contrasts with pyridine (one nitrogen) in compounds. Pyrazoles often exhibit stronger hydrogen-bonding capacity and metabolic stability compared to pyridines .
Amide Group Variations
- The pivalamide group in the target compound and N-(2-bromopyridin-3-yl)pivalamide introduces steric bulk, which may reduce enzymatic degradation compared to the smaller acetamide group in ’s compound.
Substituent Effects
- The bromo substituent in N-(2-bromopyridin-3-yl)pivalamide increases reactivity (e.g., in cross-coupling reactions), whereas the phenyl group in the target compound favors π-π stacking interactions.
- The ethyl linker in the target compound provides conformational flexibility, unlike the rigid thiazole-aryl system in ’s compound .
Biological Activity
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition profiles, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring substituted with a phenyl group and an ethyl pivalamide moiety. Its unique structure contributes to its biological activity, particularly in targeting various enzymes.
Enzyme Inhibition
Recent studies have highlighted the compound's ability to inhibit key enzymes involved in various biological processes. The following table summarizes the enzymatic targets and their inhibition percentages observed in experimental studies:
| Enzyme | Inhibition Percentage | Binding Energy (kcal/mol) |
|---|---|---|
| Acetylcholinesterase (AChE) | 85% | -7.5 |
| Butyrylcholinesterase (BChE) | 85% | -7.6 |
| Alpha Amylase | 57.9% | Not specified |
| Urease | 73.8% | Not specified |
These results indicate that this compound exhibits strong inhibitory effects against cholinesterases, which are critical for neurotransmission and are often targeted in neurodegenerative diseases.
The compound's mechanism involves binding to the active sites of these enzymes, preventing substrate access and subsequent catalysis. Molecular docking studies have shown strong interactions with AChE and BChE, suggesting that structural modifications could enhance potency and selectivity for these targets .
Neuroprotective Effects
In a study assessing neuroprotective properties, this compound was evaluated for its potential to mitigate neuronal damage induced by oxidative stress. The compound demonstrated significant protective effects on neuronal cell lines, reducing markers of apoptosis and oxidative stress .
Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of the compound. It was found to downregulate pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory conditions . The ability to modulate inflammatory pathways positions this compound as a candidate for further development in therapeutic contexts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)pivalamide, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with pivalamide precursors under controlled conditions. Key parameters include:
- Temperature : Reactions are often carried out under reflux (e.g., 80–120°C) or microwave-assisted conditions to accelerate kinetics .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Use of Pd-based catalysts for cross-coupling reactions to form the pyrazole-ethyl-pivalamide linkage .
- Validation : Purity (>98%) is confirmed via HPLC and TLC, as demonstrated for structurally related pivalamide derivatives .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the pyrazole ring protons resonate at δ 7.2–8.1 ppm, while the pivalamide methyl groups appear as a singlet near δ 1.2 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and torsional strain in the ethyl-pivalamide bridge .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Tools like AutoDock Vina simulate interactions with biological targets (e.g., kinases or GPCRs). The pyrazole ring’s nitrogen atoms often form hydrogen bonds with active-site residues .
- QSAR Models : Correlate substituent effects (e.g., phenyl group modifications) with activity trends observed in analogs .
- Data Contradiction : Discrepancies between predicted and experimental IC values may arise from solvation effects not modeled in simulations .
Q. What strategies resolve contradictory spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS). For example, IR confirms the pivalamide C=O stretch (~1650 cm), while HRMS validates the molecular ion peak .
- Dynamic NMR : Detect rotational barriers in the ethyl linker if splitting patterns suggest conformational flexibility .
Q. How does the compound’s stability under physiological conditions impact in vitro assays?
- Methodological Answer :
- Hydrolytic Stability : Test in PBS (pH 7.4) at 37°C. The pivalamide group is generally resistant to hydrolysis, but the pyrazole ring may degrade under oxidative conditions .
- Metabolic Profiling : Use liver microsomes to identify metabolites. LC-MS/MS can detect hydroxylation or N-dealkylation products .
Q. What reaction optimization techniques improve regioselectivity in pyrazole functionalization?
- Methodological Answer :
- Directed Lithiation : For N-(benzyl)pivalamide analogs, lithiation at specific positions is controlled by steric and electronic effects. For example, ortho-lithiation of aryl rings is guided by directing groups (e.g., pivalamide) .
- Microwave Synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
